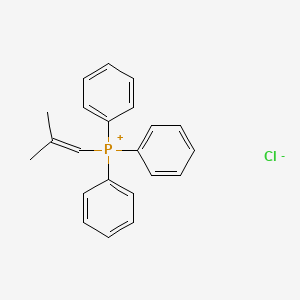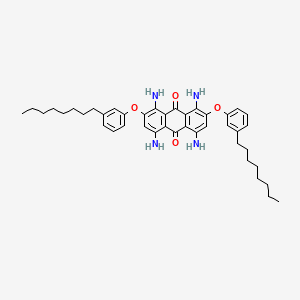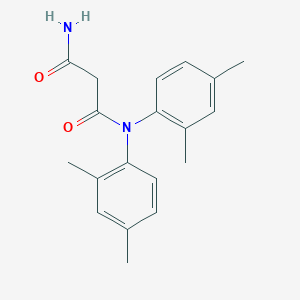
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide is an organic compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a malonamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide typically involves the reaction of malonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride. The general reaction scheme is as follows:
Malonyl chloride+2×2,4-dimethylaniline→this compound+2×HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
化学反应分析
Types of Reactions
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of this compound derivatives with reduced nitrogen-containing functional groups.
Substitution: Formation of substituted this compound derivatives with various functional groups on the aromatic rings.
科学研究应用
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic rings can participate in π-π interactions with biological macromolecules, influencing their function.
相似化合物的比较
Similar Compounds
N,N-Bis-(2,4-dimethyl-phenyl)-terephthalamide: Similar in structure but with a terephthalamide core instead of a malonamide core.
N,N-Bis-(2,4-dimethyl-phenyl)-ethane-1,2-diamine: Contains an ethane-1,2-diamine core, differing in the central structure.
N,N-Bis-(2,4-dimethyl-phenyl)-thiourea: Features a thiourea core, introducing sulfur into the structure.
Uniqueness
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide is unique due to its malonamide core, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
属性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
N',N'-bis(2,4-dimethylphenyl)propanediamide |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(14(3)9-12)21(19(23)11-18(20)22)17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H2,20,22) |
InChI 键 |
KZTLKCZTNNBDAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N(C2=C(C=C(C=C2)C)C)C(=O)CC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


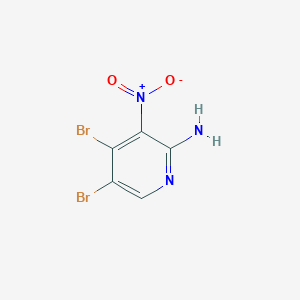
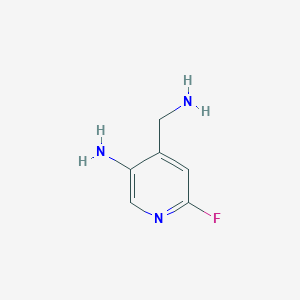
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
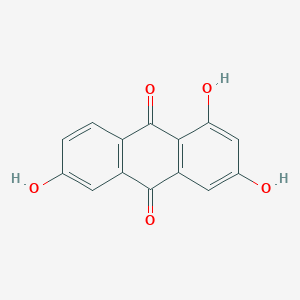
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
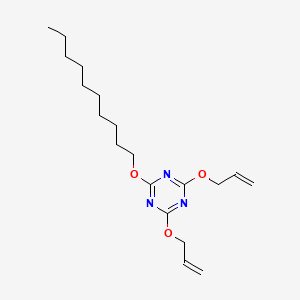
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)



